molecular formula C20H27NO5S B13145906 N-Me-D-Val-OBzl.TosOH

N-Me-D-Val-OBzl.TosOH

Cat. No.: B13145906
M. Wt: 393.5 g/mol
InChI Key: XBFVKORYWHMVCH-UTONKHPSSA-N
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Description

N-Methyl-D-Valine Benzyl Ester 4-Toluenesulfonate Salt, commonly referred to as N-Me-D-Val-OBzl.TosOH, is a derivative of the amino acid valine. This compound is characterized by its molecular formula C20H27NO5S and a molecular weight of 393.5 . It is widely used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-D-Valine Benzyl Ester 4-Toluenesulfonate Salt typically involves the esterification of N-Methyl-D-Valine with benzyl alcohol, followed by the tosylation of the resulting ester. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and an organic solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of N-Methyl-D-Valine Benzyl Ester 4-Toluenesulfonate Salt is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-D-Valine Benzyl Ester 4-Toluenesulfonate Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-D-Valine Benzyl Ester 4-Toluenesulfonate Salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-Methyl-D-Valine Benzyl Ester 4-Toluenesulfonate Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-D-Valine Benzyl Ester 4-Toluenesulfonate Salt is unique due to its specific stereochemistry and the presence of the tosylate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C20H27NO5S

Molecular Weight

393.5 g/mol

IUPAC Name

benzyl (2R)-3-methyl-2-(methylamino)butanoate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)12(14-3)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12,14H,9H2,1-3H3;2-5H,1H3,(H,8,9,10)/t12-;/m1./s1

InChI Key

XBFVKORYWHMVCH-UTONKHPSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@H](C(=O)OCC1=CC=CC=C1)NC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)NC

Origin of Product

United States

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